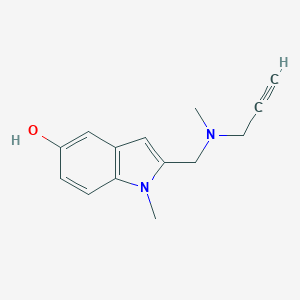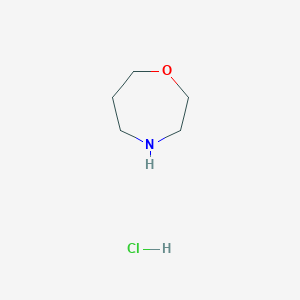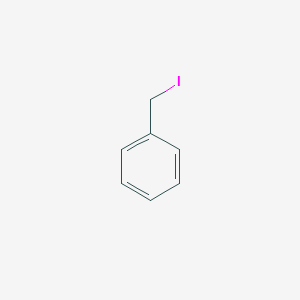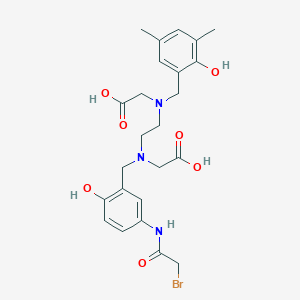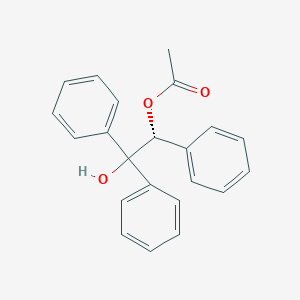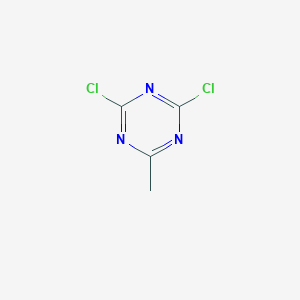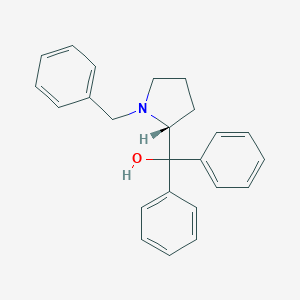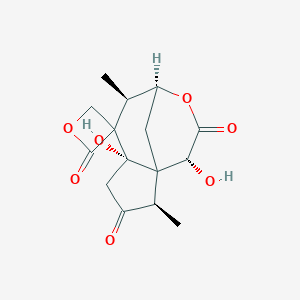
2-Nitrodibenzofuran
概要
説明
2-Nitrodibenzofuran is a chemical compound with the molecular formula C12H7NO3 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 2-Nitrodibenzofuran has been discussed in several studies. One method involves the use of a new chromophore, nitrodibenzofuran (NDBF), for ultra-efficient uncaging of second messengers inside cells . Another method involves a one-pot consecutive C(sp2)–O bond formation reaction (SNAr) in the presence of anhydrous K2CO3, followed by C(sp2)–C(sp2) bond formation reaction (intramolecular palladium-catalyzed aryl–aryl coupling reaction) between aryl halides and ortho-bromophenols .
Molecular Structure Analysis
The molecular structure of 2-Nitrodibenzofuran consists of 12 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Chemical Reactions Analysis
2-Nitrodibenzofuran has been used in various chemical reactions. For instance, it has been used for ultra-efficient photolysis in living cells . It has also been used in the synthesis of dibenzofurans directly from aryl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitrodibenzofuran include a molecular weight of 213.19 g/mol, a XLogP3 of 3.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 213.042593085 g/mol, a monoisotopic mass of 213.042593085 g/mol, a topological polar surface area of 59 Ų, a heavy atom count of 16, a formal charge of 0, a complexity of 289, and a covalently-bonded unit count of 1 .
科学的研究の応用
Photoremovable Protecting Groups in Peptide Chemistry
2-Nitrodibenzofuran (NDBF) has been identified as a one- and two-photon sensitive protecting group that is superior to Brominated Hydroxycoumarin for thiol caging in peptides . Photoremovable protecting groups are important for a wide range of applications in peptide chemistry . NDBF can be used to protect thiols in cysteine-containing peptides, which can then be easily prepared . Upon irradiation with 365 nm light or two-photon excitation with 800 nm light, efficient deprotection occurs .
Development of Light-Activatable Cysteine-Containing Peptides
The high cleavage efficiency devoid of side reactions and significant two-photon cross-section of NDBF render it superior for thiol group caging . This makes it useful for the development of light-activatable cysteine-containing peptides .
Development of Light-Sensitive Biomaterials
The properties of NDBF also make it suitable for the development of light-sensitive biomaterials . The ability to control the release of functional groups with light provides a powerful tool for the design of materials with tunable properties .
Biological Utility in Protein Research
NDBF-caged peptides have shown utility in biological research. For example, a peptide derived from the protein K-Ras4B was caged with NDBF, and upon irradiation in the presence of the enzyme protein farnesyltransferase, the farnesylated product was formed .
Use in Cellular Studies
NDBF-caged peptides have also been used in cellular studies. For instance, human ovarian carcinoma (SKOV3) cells were incubated with an NDBF-caged version of a farnesylated peptide. Upon UV irradiation, the peptide migrated from the cytosol/Golgi to the plasma membrane due to enzymatic palmitoylation .
Nitration of Dibenzofuran
2-Nitrodibenzofuran can be produced by the nitration of dibenzofuran with nitric acid in trifluoroacetic acid . This reaction occurs under very mild conditions . The Friedel-Crafts type nitration using alkyl nitrates and aluminium chloride in nitromethane gives 2-nitrodibenzofuran as the main product .
Safety and Hazards
将来の方向性
2-Nitrodibenzofuran has been used in various research studies and has shown promise in several areas. For instance, it has been used for ultra-efficient photolysis in living cells . It has also been used in the synthesis of dibenzofurans directly from aryl halides . Future research may focus on exploring its potential uses in other areas of chemistry and biology .
作用機序
Target of Action
The primary target of 2-Nitrodibenzofuran (NDBF) is the thiol group in peptides . NDBF acts as a photoremovable protecting group for the thiol group, which is crucial in peptide chemistry .
Mode of Action
NDBF interacts with its target by masking the thiol group in cysteine-containing peptides . This is achieved by synthesizing Fmoc-Cys(NDBF)-OH and incorporating that residue into peptides by standard solid-phase peptide synthesis procedures . Upon irradiation with 365 nm light or two-photon excitation with 800 nm light, efficient deprotection occurs .
Biochemical Pathways
The biochemical pathway affected by NDBF involves the uncaging of the thiol group in peptides . This uncaging process is carried out using a peptide derived from the protein K-Ras4B, a known substrate for protein farnesyltransferase . Upon irradiation of the NDBF-caged peptide in the presence of the enzyme, the formation of the farnesylated product occurs .
Pharmacokinetics
The pharmacokinetics of NDBF involve its efficient deprotection upon irradiation . The high cleavage efficiency devoid of side reactions and significant two-photon cross-section of NDBF render it superior to Bhc for thiol group caging . .
Result of Action
The molecular and cellular effects of NDBF’s action involve the migration of the peptide from the cytosol/Golgi to the plasma membrane due to enzymatic palmitoylation . This occurs when human ovarian carcinoma (SKOV3) cells are incubated with an NDBF-caged version of a farnesylated peptide followed by UV irradiation .
Action Environment
The action of NDBF is influenced by light, specifically 365 nm light or two-photon excitation with 800 nm light . The ability of light to traverse various chemical and biological barriers and be modulated by time and amplitude makes light-regulated molecules like NDBF unique tools for a plethora of applications in the areas of chemistry and biology .
特性
IUPAC Name |
2-nitrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFPLEUXZNAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175086 | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20927-95-1 | |
| Record name | 2-Nitrodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different methods for synthesizing 2-Nitrodibenzofuran and how do they differ in regioselectivity?
A1: Two main synthetic routes yield 2-Nitrodibenzofuran with differing regioselectivity:
Q2: Can 2-Nitrodibenzofuran be synthesized through photochemical reactions, and what are the potential applications of this approach?
A2: While not directly producing 2-Nitrodibenzofuran, research demonstrates the feasibility of using photochemical reactions to create dibenzofuran derivatives []. For instance, UV irradiation of 3,5-diiodo-4-(4'-methyoxphenoxy)nitrobenzene yields 4-iodo-8-methoxy-2-nitrodibenzofuran []. This method shows promise for developing novel, rigid thyroid hormone analogs by utilizing the functionalized dibenzofuran framework.
Q3: Has 2-Nitrodibenzofuran been used in the development of photocleavable protecting groups, and what mechanistic insights are available?
A3: Research indicates the use of a 2-Nitrodibenzofuran derivative, specifically 3-methyl-2-nitrodibenzofuran (NDBF), in synthesizing FerriCast (FC-NDBF), a potential photocleavable protecting group for Fe(3+) []. Studying the photochemistry of FC-NDBF and similar compounds provides valuable insights into the uncaging quantum yields of ligands derived from nitrobenzhydrol. This highlights the potential of 2-Nitrodibenzofuran derivatives in photochemical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

